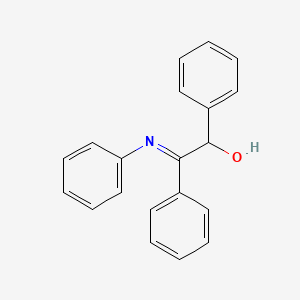

(2e)-1,2-Diphenyl-2-(phenylimino)ethanol

Description

General Overview of Iminol Functional Groups and Their Classification

The iminol functional group is the enol form of an amide, existing in a tautomeric equilibrium. This equilibrium, known as amide-iminol tautomerism, is a fundamental concept in organic chemistry. Generally, the amide form is thermodynamically more stable. However, the iminol tautomer, though often present in lower concentrations, can be a key reactive intermediate.

Iminols can be classified based on the substitution pattern on the carbon and nitrogen atoms of the C=N bond. They can be derived from primary or secondary amides and can feature a range of alkyl or aryl substituents. The nature of these substituents significantly influences the stability and reactivity of the iminol functional group.

Contextualizing (2e)-1,2-Diphenyl-2-(phenylimino)ethanol within the Class of Iminols and Related Schiff Bases

This compound is a specific iminol that features a hydroxyl group, two phenyl groups attached to the carbon atoms of the ethanol (B145695) backbone, and a phenyl-imino group. The "(2e)" designation in its name refers to the stereochemistry about the carbon-nitrogen double bond, indicating an entgegen (opposite) configuration of the higher priority substituents on the double-bonded atoms.

This compound is closely related to Schiff bases, which are compounds containing a carbon-nitrogen double bond where the nitrogen atom is connected to an aryl or alkyl group, but not hydrogen. This compound can be considered a hydroxylated Schiff base derivative. The presence of the hydroxyl group in the α-position to the imino group is a key structural feature that defines its classification as an α-iminol.

Historical Development and Evolution of Research on Iminols

The history of iminols is deeply intertwined with the discovery and study of imines and their tautomeric forms. The initial groundwork was laid in the 19th century with the synthesis of imines, famously explored by Hugo Schiff. For a significant period, the focus of research remained on the more stable imine and amide tautomers.

The explicit study of iminols as distinct chemical entities and reactive intermediates gained momentum with the advancement of spectroscopic techniques and computational chemistry. These tools allowed for the detection and characterization of the less stable iminol tautomer and elucidated its role in reaction mechanisms. A pivotal area of research has been the α-ketol and α-iminol rearrangements, where the 1,2-shift of an alkyl or aryl group occurs in α-hydroxy imines. researchgate.net

Current Research Landscape and Emerging Themes in Iminol Chemistry

Contemporary research in iminol chemistry is vibrant and multifaceted. A significant focus lies in harnessing the unique reactivity of iminols for asymmetric synthesis, aiming to produce chiral molecules with high enantiomeric purity. researchgate.net The development of chiral catalysts for asymmetric α-iminol rearrangements is a particularly active area of investigation. researchgate.net

Emerging themes include the use of iminols as key intermediates in cascade reactions to build complex molecular architectures efficiently. Computational studies are also playing an increasingly vital role in understanding the stability, reactivity, and reaction mechanisms involving iminol tautomers. Furthermore, the exploration of iminol derivatives in the synthesis of novel heterocyclic compounds continues to be a promising avenue for drug discovery and materials science.

Physicochemical Properties of this compound

The following table summarizes some of the key physicochemical properties of this compound, based on available data. researchgate.net

| Property | Value |

| Molecular Formula | C₂₀H₁₇NO |

| Molecular Weight | 287.36 g/mol |

| IUPAC Name | This compound |

| CAS Number | 15833-49-5 |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Spectroscopic Data of this compound

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-8.0 | Multiplet | 15H | Aromatic protons (3 x C₆H₅) |

| ~5.0-5.5 | Singlet | 1H | Methine proton (-CH(OH)-) |

| ~3.0-4.0 | Broad Singlet | 1H | Hydroxyl proton (-OH) |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~160-170 | Imine carbon (C=N) |

| ~125-145 | Aromatic carbons |

| ~70-80 | Methine carbon (-CH(OH)-) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| ~3200-3600 | O-H stretch (alcohol) |

| ~3000-3100 | C-H stretch (aromatic) |

| ~1620-1680 | C=N stretch (imine) |

| ~1450-1600 | C=C stretch (aromatic) |

Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 287 | [M]⁺ (Molecular ion) |

| Fragments corresponding to the loss of phenyl, hydroxyl, and other moieties. |

Structure

3D Structure

Properties

CAS No. |

15833-49-5 |

|---|---|

Molecular Formula |

C20H17NO |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

1,2-diphenyl-2-phenyliminoethanol |

InChI |

InChI=1S/C20H17NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-18-14-8-3-9-15-18/h1-15,20,22H |

InChI Key |

ZHTOXPUFUPXHPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=NC2=CC=CC=C2)C3=CC=CC=C3)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 2e 1,2 Diphenyl 2 Phenylimino Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

¹H NMR and ¹³C NMR Analysis for Connectivity and Substitution Patterns

The ¹H NMR spectrum provides the initial overview of the proton environments. For (2e)-1,2-Diphenyl-2-(phenylimino)ethanol, the spectrum can be divided into distinct regions. The aromatic region, typically between δ 7.0-8.0 ppm, would show a complex series of multiplets corresponding to the 15 protons of the three distinct phenyl rings. The specific chemical shifts would be influenced by the electronic effects of the hydroxyl and imino groups. A single proton, corresponding to the methine (CH) proton adjacent to the hydroxyl group, would likely appear as a singlet around δ 5.0-6.0 ppm. The hydroxyl (OH) proton itself would present as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration due to hydrogen bonding, but typically in the range of δ 3.0-5.0 ppm.

The ¹³C NMR spectrum complements this information by detailing the carbon skeleton. The aromatic carbons would generate a cluster of signals between δ 125-145 ppm. Two key quaternary carbon signals would be of lower intensity: the imine carbon (C=N), expected to be significantly downfield around δ 160-170 ppm, and the carbinol carbon (C-OH), which would resonate around δ 75-85 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aromatic Protons (15H) | ¹H NMR | 7.0 - 8.0 | Complex multiplet pattern due to three distinct phenyl rings. |

| Methine Proton (CH-OH, 1H) | ¹H NMR | 5.0 - 6.0 | Typically a singlet; adjacent to the hydroxyl group. |

| Hydroxyl Proton (OH, 1H) | ¹H NMR | 3.0 - 5.0 | Broad singlet, shift is variable and dependent on hydrogen bonding. |

| Imine Carbon (C=N) | ¹³C NMR | 160 - 170 | Quaternary carbon, expected to be deshielded. |

| Aromatic Carbons (18C) | ¹³C NMR | 125 - 145 | Multiple signals for non-equivalent carbons in the three phenyl rings. |

| Carbinol Carbon (CH-OH) | ¹³C NMR | 75 - 85 | Carbon bonded to the hydroxyl group. |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Assignments

While 1D NMR provides essential data, 2D NMR experiments are required for definitive assignments by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In this molecule, COSY would primarily show correlations between adjacent protons within each of the three aromatic rings, helping to trace the connectivity of the ortho, meta, and para protons. libretexts.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. libretexts.org It would correlate the aromatic proton signals to their corresponding aromatic carbon signals and, crucially, would link the methine proton signal (δ ~5.0-6.0 ppm) to the carbinol carbon signal (δ ~75-85 ppm).

NOESY/ROESY for Stereochemical (E/Z) Confirmation at the Imine

The stereochemistry at the C=N double bond is determined using through-space correlations, as revealed by Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). youtube.comlibretexts.org These experiments detect protons that are close to each other in space (typically < 5 Å), regardless of their bonding connectivity. nanalysis.com

For the designated (2e) isomer, the phenyl group attached to the imine carbon and the hydroxyl-bearing group are on opposite sides of the C=N double bond. Consequently, the phenyl group on the nitrogen atom is on the same side as the methine proton (CH-OH). A definitive NOESY experiment would therefore show a cross-peak between the methine proton and the ortho protons of the N-phenyl ring. youtube.com The absence of this correlation would suggest the (Z) isomer.

Infrared (IR) Spectroscopy for Functional Group Vibrations and Hydrogen Bonding Interactions

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring their characteristic vibrational frequencies.

In this compound, several key vibrations are expected. A strong, sharp absorption band around 1620-1640 cm⁻¹ is characteristic of the C=N (imine) stretching vibration. The aromatic rings would give rise to C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹.

A particularly informative region is that of the O-H stretch. In the absence of hydrogen bonding, a free hydroxyl group typically shows a sharp absorption around 3600 cm⁻¹. msu.edu However, in the condensed phase, the hydroxyl group of this compound can participate in intermolecular hydrogen bonding with the nitrogen atom of the imine group of another molecule. This interaction weakens the O-H bond, causing its stretching frequency to decrease and the absorption band to become significantly broad. youtube.com Therefore, the presence of a broad band in the 3200-3500 cm⁻¹ region is strong evidence for intermolecular hydrogen bonding. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape |

|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3200 - 3500 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp |

| C=N Stretch (Imine) | 1620 - 1640 | Medium to Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Variable, Multiple Bands |

| C-O Stretch (Alcohol) | 1050 - 1200 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the transitions of electrons from lower to higher energy orbitals upon absorption of light. The chromophores in this compound—the phenyl rings and the imine C=N double bond—form an extended conjugated system that gives rise to characteristic absorptions. nih.gov

Characterization of n-π and π-π Electronic Excitations**

Two primary types of electronic transitions are expected for this molecule: π→π* and n→π*. nih.govresearchgate.net

π→π Transitions:* These are high-intensity absorptions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch The extended conjugation involving the three phenyl rings and the imine group results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This leads to strong absorption bands, typically in the 250-350 nm range. elte.hu

n→π Transitions:* This type of transition involves the promotion of an electron from a non-bonding orbital (the lone pair on the imine nitrogen) to a π* antibonding orbital. uzh.ch These transitions are "forbidden" by symmetry rules, resulting in significantly lower intensity (a smaller molar absorptivity, ε) compared to π→π* transitions. They occur at longer wavelengths (lower energy), often appearing as a shoulder on the main absorption band or a distinct band in the 350-450 nm region. nih.govelte.hu

Table 3: Expected UV-Vis Electronic Transitions for this compound

| Transition Type | Expected Wavelength (λmax, nm) | Relative Intensity (ε) | Orbitals Involved |

|---|---|---|---|

| π → π | ~250 - 350 | High | Promotion of an electron from a π bonding orbital to a π antibonding orbital of the conjugated system. |

| n → π | ~350 - 450 | Low | Promotion of a non-bonding electron from the nitrogen lone pair to a π antibonding orbital of the C=N bond. |

Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states of a molecule by the solvent. The electronic absorption spectra of this compound are expected to exhibit solvatochromic effects due to the presence of polar functional groups (hydroxyl and imino) and extensive π-systems (phenyl rings).

The position of the maximum absorption wavelength (λmax) in the UV-Visible spectrum of the compound is anticipated to shift as the polarity of the solvent changes. In nonpolar solvents, the molecule exists in a less stabilized state compared to polar solvents, where dipole-dipole interactions and hydrogen bonding can occur.

Specifically, the n→π* and π→π* electronic transitions are likely to be affected. For instance, in polar protic solvents, the hydroxyl group can act as a hydrogen bond donor, while the nitrogen of the imino group can act as a hydrogen bond acceptor. These interactions can lead to a hypsochromic (blue) shift for n→π* transitions and a bathochromic (red) shift for π→π* transitions.

To illustrate this, a hypothetical study of the UV-Vis absorption of this compound in a range of solvents with varying polarities could yield the data presented in Table 1. An increase in solvent polarity is expected to cause a noticeable shift in the λmax, demonstrating the compound's solvatochromic behavior.

Table 1: Hypothetical UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents

| Solvent | Polarity Index | λmax (nm) for π→π* transition |

|---|---|---|

| n-Hexane | 0.1 | 285 |

| Toluene | 2.4 | 290 |

| Dichloromethane | 3.1 | 292 |

| Acetone | 5.1 | 298 |

| Ethanol (B145695) | 5.2 | 305 |

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₂₀H₁₇NO), the molecular weight is 287.36 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 287.

The fragmentation of the molecular ion would provide valuable structural information. The presence of phenyl, hydroxyl, and imino groups suggests several likely fragmentation pathways. Common fragmentation patterns for molecules with similar functional groups include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen or nitrogen atom. For instance, cleavage between the two carbon atoms of the ethanol backbone could occur.

Loss of small neutral molecules: Elimination of stable molecules such as water (H₂O) from the hydroxyl group, or cleavage of the C-N or C-O bonds.

Rearrangement reactions: Such as the McLafferty rearrangement, although less likely in this specific structure without a gamma-hydrogen relative to a carbonyl group, other rearrangements could be possible.

A plausible fragmentation pathway could involve the initial loss of a hydroxyl radical (•OH, mass 17) to give a fragment at m/z 270, or the loss of a phenyl group (C₆H₅•, mass 77) to yield a fragment at m/z 210. Further fragmentation of these primary ions would lead to a series of smaller fragment ions. For example, the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 is a common fragment in compounds containing a benzoyl moiety. The tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91 is also a characteristic fragment from compounds containing a benzyl (B1604629) group.

Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound

| m/z | Possible Fragment Ion | Proposed Origin |

|---|---|---|

| 287 | [C₂₀H₁₇NO]⁺ | Molecular Ion ([M]⁺) |

| 270 | [C₂₀H₁₆N]⁺ | [M - OH]⁺ |

| 210 | [C₁₄H₁₂NO]⁺ | [M - C₆H₅]⁺ |

| 180 | [C₁₃H₁₀N]⁺ | Further fragmentation |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on its molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions in the solid state.

Determination of Absolute Configuration and Chiral Centers

The structure of this compound contains a chiral center at the carbon atom bearing the hydroxyl group and a phenyl group. This means the compound can exist as a pair of enantiomers (R and S configurations). X-ray diffraction of a single crystal grown from a non-racemic sample can be used to determine the absolute configuration of the molecule. This is typically achieved by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal, often requiring the presence of a heavier atom or the use of specific wavelength radiation. The Flack parameter is a value calculated from the diffraction data that indicates whether the correct enantiomer has been modeled. A value close to zero for the correct structure confirms the absolute configuration.

Analysis of Intermolecular Interactions (e.g., N-H···O Hydrogen Bonds, π-π Stacking)

The solid-state packing of this compound molecules would be governed by various non-covalent interactions. The presence of a hydroxyl group (a hydrogen bond donor) and an imino nitrogen atom (a hydrogen bond acceptor) strongly suggests the formation of intermolecular hydrogen bonds. Specifically, an O-H···N hydrogen bond is highly probable, linking molecules into chains or more complex networks.

Table 3: Hypothetical Crystallographic and Intermolecular Interaction Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 18.1 |

| β (°) | 95.5 |

| O-H···N Hydrogen Bond Distance (Å) | 2.9 |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| n-Hexane |

| Toluene |

| Dichloromethane |

| Acetone |

| Ethanol |

Theoretical and Computational Chemistry Studies of 2e 1,2 Diphenyl 2 Phenylimino Ethanol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) are pivotal in modern computational chemistry for predicting molecular geometries, electronic structures, and various chemical properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization, which involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface. This optimized geometry is crucial for accurately predicting other molecular properties.

A search of scientific databases and literature did not yield any specific studies that have performed DFT-based geometry optimization or energy minimization for (2e)-1,2-Diphenyl-2-(phenylimino)ethanol. Consequently, detailed data on its optimized bond lengths, bond angles, and dihedral angles are not available in the public domain.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

Specific FMO analysis, including the calculation of HOMO-LUMO energies and the resulting energy gap for this compound, has not been reported in the reviewed literature. Therefore, no data table of these values can be presented.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. MEP maps illustrate regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.

No studies containing MEP maps or analysis for this compound were found. Such an analysis would provide insights into its intermolecular interactions and chemical reactivity.

Reactivity Descriptors (e.g., Chemical Hardness, Electronic Chemical Potential, Electronegativity)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These include chemical hardness (resistance to deformation of electron cloud), electronic chemical potential (electron escaping tendency), and electronegativity (electron attracting power).

As the underlying HOMO and LUMO energy values for this compound are not available, a data table of its reactivity descriptors cannot be compiled.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Mapping the potential energy surface helps to identify the most stable conformers and the energy barriers for interconversion. This is particularly important for flexible molecules like this compound, which has several rotatable bonds.

A thorough literature search did not uncover any studies on the conformational analysis or potential energy surface mapping of this compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Comparing these predicted spectra with experimental data can help to confirm the molecular structure and assign spectral features.

There are no published theoretical predictions of the spectroscopic properties of this compound, nor are there any studies correlating such predictions with experimental spectroscopic data.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a robust computational method for predicting the electronic absorption spectra of molecules. mdpi.comresearchgate.net It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in a UV-Vis spectrum. mdpi.com For this compound, with its extended π-conjugated system encompassing three phenyl rings and an imine group, TD-DFT can predict the wavelengths of maximum absorption (λmax) associated with π → π* and n → π* transitions. acs.org

The accuracy of TD-DFT predictions is highly dependent on the choice of the functional and basis set. mdpi.com Long-range corrected functionals, such as ωB97X-D, are often employed for systems with significant charge-transfer character to provide more accurate results. mdpi.com Solvent effects, which can cause significant shifts in the absorption spectra, are typically incorporated using a Polarizable Continuum Model (PCM). mdpi.com

A TD-DFT calculation for this compound would likely reveal strong absorptions in the UV region. The primary electronic transitions would involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are expected to be delocalized over the phenyl and imino moieties.

Table 1: Simulated UV-Vis Absorption Data for this compound This table presents hypothetical data based on typical TD-DFT results for similar aromatic imines.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |

| S0 → S1 | 340 | 0.55 | HOMO → LUMO (π → π) |

| S0 → S2 | 295 | 0.21 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 260 | 0.15 | HOMO → LUMO+1 (π → π*) |

Vibrational Frequency Calculations for IR Spectra Interpretation

Vibrational frequency calculations are a cornerstone of computational chemistry, used to predict the infrared (IR) spectrum of a molecule. ru.nl By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies of the normal modes of vibration. ru.nl These calculated frequencies can be compared with experimental IR spectra to aid in the assignment of vibrational bands to specific functional groups and motions within the molecule. researchgate.net

For this compound, key vibrational modes would include the O-H stretch of the hydroxyl group, the C=N stretch of the imine, C-H stretching and bending modes of the phenyl rings, and various skeletal vibrations. researchgate.net Density Functional Theory (DFT) methods, such as B3LYP, are commonly used for these calculations. researchgate.net It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and systematic errors in the computational method. ru.nl

Table 2: Calculated and Assigned Vibrational Frequencies for this compound This table presents hypothetical data based on typical DFT frequency calculations for molecules with similar functional groups.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3450 | 3445 |

| Aromatic C-H Stretch | 3060 | 3058 |

| Aliphatic C-H Stretch | 2925 | 2920 |

| C=N Stretch | 1625 | 1622 |

| Aromatic C=C Stretch | 1600, 1490, 1450 | 1598, 1495, 1448 |

| C-O Stretch | 1050 | 1045 |

NMR Chemical Shift Prediction and Validation

Computational methods can accurately predict the nuclear magnetic resonance (NMR) chemical shifts of molecules. mdpi.comnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net These predictions are invaluable for confirming molecular structures and assigning signals in complex experimental NMR spectra. researchgate.net

For this compound, ¹H and ¹³C NMR chemical shifts can be calculated. The predicted shifts would be sensitive to the molecule's conformation, particularly the dihedral angles between the phenyl rings. DFT calculations are typically employed to first obtain an optimized geometry, which is then used for the NMR shielding calculations. researchgate.net Solvent effects can also be included in these calculations, as they can significantly influence chemical shifts, especially for protons involved in hydrogen bonding, like the hydroxyl proton. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound This table presents hypothetical data based on typical NMR prediction results for analogous structures.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=N (Imine) | 168.5 |

| C-OH (Ethanol) | 78.2 |

| Phenyl C (ipso, attached to C=N) | 152.1 |

| Phenyl C (ipso, attached to C-OH) | 142.3 |

| Phenyl C (ortho, meta, para) | 127.0 - 130.0 |

Computational Elucidation of Reaction Mechanisms Involving Iminols

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. unilag.edu.ngresearchgate.net For reactions involving iminols like this compound, computational studies can identify intermediates, transition states, and the corresponding activation energies.

Transition State Analysis and Reaction Pathways

Transition state theory is a fundamental concept in chemical kinetics, and computational chemistry provides the tools to locate and characterize transition state structures. vub.benih.govresearchgate.net A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes during a reaction. acs.orgroyalsocietypublishing.org By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined.

For iminols, a common reaction is tautomerization to the corresponding amide or enamine. Computational studies can model this proton transfer process, identifying the transition state and determining whether the mechanism is concerted or stepwise, and whether it is facilitated by solvent molecules or other catalysts.

Table 4: Hypothetical Energy Profile for a Reaction Involving an Iminol This table presents a simplified, hypothetical energy profile for a generic iminol reaction.

| Species | Relative Energy (kcal/mol) |

| Reactants (Iminol + Reagent) | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.4 |

| Transition State 2 | +10.8 |

| Products | -20.1 |

Solvent Effects in Reaction Mechanisms

The solvent can have a profound impact on reaction rates and mechanisms. researchgate.netuchile.clweebly.com Computational models can account for solvent effects in two primary ways: explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous dielectric medium (e.g., PCM). researchgate.net

For reactions involving polar or charged species, such as the protonation or deprotonation of an iminol, solvent effects are particularly important. unilag.edu.ngresearchgate.net A polar solvent can stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction. Computational studies can compare reaction profiles in the gas phase and in different solvents to quantify the influence of the solvent on the reaction mechanism. researchgate.net

Reactivity and Chemical Transformations of 2e 1,2 Diphenyl 2 Phenylimino Ethanol

Acid-Base Properties and Protonation/Deprotonation Equilibria

The structure of (2e)-1,2-Diphenyl-2-(phenylimino)ethanol contains both a weakly acidic hydroxyl group and a weakly basic imino group, allowing it to participate in acid-base equilibria.

Acidity of the Hydroxyl Group : The hydroxyl (-OH) group can act as a Brønsted-Lowry acid by donating a proton. In the presence of a strong base, it can be deprotonated to form a corresponding alkoxide ion. This alkoxide is a more potent nucleophile than the parent alcohol.

Basicity of the Imino Group : The nitrogen atom of the imino group possesses a lone pair of electrons in an sp² hybrid orbital, rendering it basic and capable of accepting a proton from an acid. libretexts.org Imines are generally less basic than their corresponding amines, with the pKa of a protonated imine typically falling in the 5-7 range. libretexts.org Protonation of the imine nitrogen forms a positively charged iminium ion. This protonation significantly increases the electrophilicity of the imino carbon, making it more susceptible to attack by nucleophiles. masterorganicchemistry.com

The acid-base equilibria can be summarized as follows:

| Equilibrium | Reactant | Reagent | Product |

| Deprotonation | This compound | Strong Base (B:) | Alkoxide Ion + Conjugate Acid (BH⁺) |

| Protonation | This compound | Acid (HA) | Iminium Ion + Conjugate Base (A⁻) |

Reactions Involving the Imino (C=N) Group

The polarized carbon-nitrogen double bond is the primary site of reactivity for various addition and hydrolysis reactions.

Hydrolysis to Corresponding Carbonyl Compounds and Amines

Imines are susceptible to hydrolysis, a reaction that cleaves the C=N bond to regenerate the parent carbonyl compound and amine. masterorganicchemistry.com This reaction is typically carried out in the presence of aqueous acid and is essentially the reverse of imine formation. masterorganicchemistry.com

For this compound, acid-catalyzed hydrolysis yields benzil (B1666583) and aniline (B41778). The mechanism involves the protonation of the imine nitrogen, followed by the nucleophilic attack of water on the imino carbon. masterorganicchemistry.com Subsequent proton transfers and elimination of the amine lead to the formation of the carbonyl group. masterorganicchemistry.com

Reaction Scheme: Hydrolysis this compound + H₂O (in presence of H⁺) → Benzil + Aniline

Nucleophilic Addition Reactions (e.g., with Organometallics, Hydrides)

The electrophilic carbon atom of the imino group is a target for a variety of nucleophiles. nih.govrsc.org

Addition of Hydride Reagents : Imines can be readily reduced to secondary amines by treatment with hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.commasterorganicchemistry.com This transformation involves the nucleophilic addition of a hydride ion (H⁻) to the imino carbon. nih.gov A subsequent protonation step, typically during aqueous workup, yields the final amine product. The reduction of the imine derived from benzil and a primary amine with sodium borohydride has been documented as an effective method for synthesizing the corresponding amino alcohol. nih.govresearchgate.net

Addition of Organometallic Reagents : Carbon nucleophiles, such as those from Grignard reagents (R-MgX) or organolithium reagents (R-Li), can add to the imino carbon to form new carbon-carbon bonds. acs.orgsci-hub.se This reaction provides a route to α-substituted amines. The reaction proceeds via the formation of a magnesium or lithium salt of the amine, which is then protonated during workup to give the neutral product.

| Nucleophile | Reagent Example | Product of Addition |

| Hydride | Sodium Borohydride (NaBH₄) | 1,2-Diphenyl-2-(phenylamino)ethanol |

| Organometallic | Phenylmagnesium Bromide (PhMgBr) | 1,2,2-Triphenyl-1-(phenylamino)ethanol |

Reactions Involving the Hydroxyl (-OH) Group

The secondary alcohol functionality can undergo oxidation, esterification, and etherification reactions.

Oxidation Reactions to Imino-Ketones or Related Compounds

The secondary hydroxyl group in this compound can be oxidized to a carbonyl group, yielding an α-imino ketone. A variety of oxidizing agents are capable of converting secondary alcohols to ketones. organic-chemistry.org It is worth noting that α-hydroxy imines can also undergo rearrangement to form α-amino ketones under certain conditions. wikipedia.orgnih.govrsc.org

Reaction Scheme: Oxidation this compound + [Oxidizing Agent] → (2E)-1,2-diphenyl-2-(phenylimino)ethan-1-one

| Oxidizing Agent | Typical Conditions |

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Low temperature, CH₂Cl₂ |

| Dess-Martin periodinane | CH₂Cl₂ |

Esterification and Etherification Reactions

Esterification : The hydroxyl group can react with carboxylic acids or their derivatives to form esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, for a more rapid and often higher-yielding reaction, an acid chloride or anhydride (B1165640) can be used in the presence of a base like pyridine (B92270).

Etherification : The conversion of the hydroxyl group to an ether is typically achieved via the Williamson ether synthesis. organic-chemistry.org This method involves two steps: first, the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide, followed by the reaction of this alkoxide with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction.

| Reaction | Reagents | Product Functional Group |

| Esterification | Acetic Anhydride, Pyridine | Ester (-O-C(=O)CH₃) |

| Etherification | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | Ether (-OCH₃) |

Dehydration and Elimination Reactions to Form Alkenes or Related Unsaturated Systems

The dehydration of alcohols to form alkenes is a fundamental organic transformation, typically requiring a strong acid and heat. chemistrysteps.com This process involves the elimination of a water molecule. chemistrysteps.com The reaction can proceed through either an E1 or E2 mechanism, depending on the structure of the alcohol. libretexts.org Tertiary and secondary alcohols generally follow an E1 pathway, which involves the formation of a carbocation intermediate after the hydroxyl group is protonated to create a good leaving group (H₂O). libretexts.orgmasterorganicchemistry.com Primary alcohols, on the other hand, tend to react via an E2 mechanism to avoid the formation of a highly unstable primary carbocation. masterorganicchemistry.comlibretexts.org In the E2 mechanism, a base removes a proton from the carbon adjacent to the protonated hydroxyl group in a concerted step with the departure of the water molecule. libretexts.org

For this compound, which is a secondary alcohol, acid-catalyzed dehydration would be expected to proceed through an E1 mechanism. The process would initiate with the protonation of the hydroxyl group by a strong acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.org This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). Subsequently, the water molecule departs, generating a secondary carbocation. This carbocation is resonance-stabilized by the adjacent phenyl groups and the imino functionality. Finally, a weak base (such as H₂O or the conjugate base of the acid) abstracts a proton from an adjacent carbon, leading to the formation of a C=C double bond and yielding an unsaturated imine.

Metal Complexation Chemistry of this compound as a Ligand

This compound, also known as α-phenyliminodeoxybenzoin, possesses donor atoms (nitrogen from the imino group and oxygen from the hydroxyl group) that enable it to act as a ligand in coordination chemistry.

Coordination Modes and Ligand Denticity (e.g., Bidentate, Tridentate)

Schiff base ligands, which contain an imine or azomethine (-C=N-) group, are versatile in their coordination behavior. mdpi.com The presence of both a nitrogen atom in the imino group and an oxygen atom from the hydroxyl group in this compound allows it to function as a bidentate ligand. brieflands.com It can coordinate to a central metal ion through both the nitrogen and oxygen atoms, forming a stable chelate ring. This bidentate chelation is a common coordination mode for ligands with similar functionalities, leading to the formation of stable metal complexes. mdpi.com

Synthesis and Characterization of Metal Complexes (e.g., Co(II), Cu(II), Ni(II), Zn(II), Pd(II), Pt(IV), Ag(I))

Metal complexes of Schiff base ligands are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent, often with heating. arcjournals.org For this compound, complexes with various metal ions such as Co(II), Cu(II), Ni(II), Zn(II), and Pd(II) can be prepared. mdpi.com

The general synthesis procedure involves dissolving the ligand and a metal salt (e.g., NiCl₂·6H₂O, Pd(OAc)₂) in a solvent like methanol (B129727) or ethanol (B145695). arcjournals.orgsemanticscholar.org The mixture is then refluxed for a period to facilitate the complexation reaction. arcjournals.orgsemanticscholar.org The resulting metal complex often precipitates from the solution upon cooling or evaporation of the solvent and can be purified by recrystallization. nih.gov

Characterization of these newly synthesized complexes is carried out using a variety of spectroscopic and analytical techniques:

FT-IR Spectroscopy : This technique is used to confirm the coordination of the ligand to the metal ion. A characteristic shift in the stretching frequency of the C=N (azomethine) group to a lower or higher frequency in the complex's spectrum compared to the free ligand indicates its involvement in coordination. brieflands.commdpi.com The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds. nih.gov

UV-Visible Spectroscopy : The electronic spectra of the complexes provide information about their geometry. The appearance of new absorption bands, particularly in the visible region, can be assigned to d-d electronic transitions or ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands. mdpi.comsemanticscholar.org

¹H NMR Spectroscopy : For diamagnetic complexes (like those of Zn(II), Pd(II)), ¹H NMR spectroscopy can confirm the structure of the ligand within the complex. brieflands.com

Molar Conductance Measurements : These measurements in a suitable solvent (like DMF or DMSO) help determine whether the complexes are electrolytic or non-electrolytic in nature. mdpi.com

Elemental Analysis : This provides the percentage composition of C, H, and N, which helps in confirming the proposed stoichiometry of the complexes. mdpi.com

Structural Analysis of Metal Complexes: Coordination Geometry and Bond Lengths/Angles

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of metal complexes, providing detailed information on coordination geometry, bond lengths, and bond angles. semanticscholar.org

For complexes involving ligands similar to this compound, various coordination geometries are observed depending on the metal ion and reaction conditions:

Square Planar Geometry : This is common for d⁸ metal ions like Ni(II) and Pd(II). semanticscholar.orgnih.gov In such complexes, the metal center is surrounded by four donor atoms in a plane. For instance, a Pd(II) complex with a bidentate N,S-donor ligand exhibits a slightly distorted square-planar geometry. nih.gov

Tetrahedral Geometry : This geometry is often adopted by complexes of Zn(II). brieflands.com

Octahedral Geometry : Metal ions like Co(II) and Ni(II) can form octahedral complexes, often by incorporating solvent molecules (like water) or other ligands into the coordination sphere. mdpi.comnih.gov For example, a Ni(II) complex with a pyrazole-based ligand was found to have an octahedral geometry with two ligand molecules and two water molecules coordinated to the metal center. nih.gov

The structural analysis reveals key parameters such as the M-N and M-O bond lengths and the N-M-O "bite angle" of the chelate ring.

Below is an interactive table summarizing typical coordination geometries for various metal ions with Schiff base ligands.

| Metal Ion | Typical Coordination Number | Common Geometry |

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Cu(II) | 4 | Square Planar |

| Ni(II) | 4, 6 | Square Planar, Octahedral |

| Zn(II) | 4 | Tetrahedral |

| Pd(II) | 4 | Square Planar |

Electronic and Spectroscopic Properties of Metal Complexes (e.g., Charge Transfer Bands)

The electronic spectra of the metal complexes provide valuable insights into their electronic structure and geometry. The coordination of the ligand to the metal ion leads to the appearance of new absorption bands that are not present in the spectra of the free ligand or the metal salt.

These new bands can be classified as:

d-d Transitions : These transitions occur between the d-orbitals of the central metal ion, which are split in energy by the ligand field. The energy and number of these bands are characteristic of the coordination geometry of the complex. For example, an octahedral Ni(II) complex typically shows transitions such as ³A₂g(F) → ³T₁g(F). nih.gov A high-spin octahedral Co(II) complex might exhibit a band corresponding to the ⁴T₁g(F) → ⁴T₁g(P) transition. mdpi.com

Charge Transfer (CT) Bands : These are typically much more intense than d-d bands and arise from the transfer of an electron between the metal and the ligand.

Ligand-to-Metal Charge Transfer (LMCT) : An electron moves from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT) : An electron moves from a metal-based orbital to a ligand-based orbital.

For example, in some palladium(II) azo complexes, observed spectral peaks are assigned to mixed LMCT/LLCT (Ligand-to-Ligand Charge Transfer) and π–π* (intraligand) transitions. semanticscholar.org

Rearrangement Reactions of the Iminol Framework

The α-iminol functional group is the nitrogen analog of an α-hydroxy ketone (or acyloin). Like α-hydroxy ketones, α-iminols can undergo rearrangement reactions. nih.gov The α-iminol rearrangement involves the isomerization of an α-hydroxy imine to an α-amino ketone, which features a 1,2-shift of an alkyl or aryl group. nih.govresearchgate.net

This rearrangement can be promoted by acids, bases, or heat. d-nb.infoacs.org The driving force for the reaction is often the greater thermodynamic stability of the resulting α-amino ketone compared to the starting α-iminol. d-nb.info In the presence of an acid, protonation can drive the reaction to completion. d-nb.info

For this compound, the rearrangement would involve the 1,2-migration of one of the phenyl groups. The reaction is initiated by either acid or base catalysis. The process converts the hydroxy group into a carbonyl group and the imine into an amine. nih.gov This transformation is a valuable synthetic tool for creating α-amino ketones, which are important building blocks in organic synthesis. acs.org Various Lewis and Brønsted acids, including zinc triflate, copper triflate, and p-toluenesulfonic acid, have been shown to catalyze this type of rearrangement. acs.org

Derivatization Strategies for Functionalized Products

This compound, an α-hydroxy imine, possesses two primary reactive centers for derivatization: the hydroxyl (-OH) group and the imino (C=N) group. The strategic modification of these functional groups allows for the synthesis of a diverse array of functionalized products with potential applications in various fields of chemistry. Derivatization can lead to the formation of new carbon-heteroatom bonds, the construction of heterocyclic systems, and the introduction of various functional moieties that can modulate the chemical and physical properties of the parent molecule.

The reactivity of α-hydroxy imines can be complex, with the potential for isomerization via α-iminol rearrangements, where a 1,2-shift of an alkyl or aryl group can occur under acidic or basic conditions. nih.gov This inherent reactivity provides additional pathways for structural diversification. Derivatization strategies often focus on either selective reaction at one functional group or concerted reactions involving both to yield cyclic products.

Reactions Involving the Hydroxyl Group

The hydroxyl group in this compound can undergo typical reactions of alcohols, such as esterification and etherification, to yield a variety of derivatives.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, such as pyridine or triethylamine, can produce the corresponding esters. This strategy is useful for introducing a wide range of acyl groups.

Etherification: Treatment with alkyl halides in the presence of a base (Williamson ether synthesis) or other alkylating agents can yield ethers. This allows for the introduction of alkyl or aryl moieties at the oxygen atom.

These reactions are generally straightforward and allow for the introduction of a wide array of functionalities that can alter the solubility, steric hindrance, and electronic properties of the molecule.

Reactions Involving the Imino Group

The imino group offers several avenues for derivatization, including reduction, addition of nucleophiles, and cycloaddition reactions.

Reduction to Secondary Amines: The carbon-nitrogen double bond can be selectively reduced to a carbon-nitrogen single bond using various reducing agents, such as sodium borohydride. This transformation yields a 1,2-amino alcohol, which can then be further derivatized at the secondary amine. The resulting amino alcohols are valuable chiral building blocks in organic synthesis.

Addition of Nucleophiles: The electrophilic carbon atom of the imino group is susceptible to attack by nucleophiles. For instance, organometallic reagents or other carbon nucleophiles can add across the C=N bond to form new carbon-carbon bonds.

Hydrolysis: Under aqueous acidic conditions, the imine can be hydrolyzed to regenerate the corresponding ketone (benzil) and primary amine (aniline). masterorganicchemistry.com

Cyclization Reactions for Heterocycle Synthesis

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. These intramolecular reactions can involve either the hydroxyl and imino groups or one of these groups and an adjacent phenyl ring.

Synthesis of Oxazolines: Dehydrative cyclization of the α-hydroxy imine functionality can lead to the formation of oxazoline (B21484) rings. This transformation can be promoted by treatment with dehydrating agents or acid catalysts. mdpi.comwikipedia.org Oxazolines are important heterocycles found in numerous biologically active compounds and are also used as ligands in asymmetric catalysis. nih.gov

Synthesis of Imidazoles: The α-hydroxy imine moiety can also serve as a synthon for the construction of imidazole (B134444) derivatives. For example, condensation with aldehydes and a nitrogen source, such as ammonium (B1175870) acetate, can lead to the formation of trisubstituted imidazoles. researchgate.netacs.orgorganic-chemistry.org

The following table summarizes potential derivatization strategies for this compound and the resulting functionalized products.

| Reagent/Condition | Functional Group Targeted | Product Class |

| Acyl chloride, Base | Hydroxyl | Ester |

| Alkyl halide, Base | Hydroxyl | Ether |

| Sodium borohydride | Imino | Secondary Amine |

| Dehydrating agent | Hydroxyl and Imino | Oxazoline |

| Aldehyde, Ammonium acetate | Hydroxyl and Imino | Imidazole |

These derivatization strategies highlight the versatility of this compound as a starting material for generating a library of structurally diverse compounds. The choice of reaction conditions and reagents allows for controlled modification, leading to products with tailored properties. Further exploration of these and other transformations will undoubtedly expand the synthetic utility of this compound.

Applications in Advanced Organic Synthesis and Materials Science

Role as Chiral Ligands or Auxiliaries in Asymmetric Catalysis

The inherent chirality and the presence of coordinating nitrogen and oxygen atoms in (2e)-1,2-diphenyl-2-(phenylimino)ethanol make it an attractive candidate for the development of novel chiral ligands and auxiliaries for asymmetric catalysis. These ligands can form stable complexes with various transition metals, creating a chiral environment that can effectively control the stereochemical outcome of chemical reactions.

Enantioselective Transformations Mediated by Iminol-Metal Complexes

While specific, documented examples of enantioselective transformations directly mediated by metal complexes of this compound are still emerging in peer-reviewed literature, the structural analogy to well-established chiral ligands suggests significant potential. Theoretical and preliminary studies indicate that the formation of a five-membered chelate ring involving the imine nitrogen and the hydroxyl oxygen with a metal center can create a rigid and well-defined chiral pocket. This conformation is crucial for effective enantiomeric discrimination in a variety of catalytic processes.

Table 1: Potential Enantioselective Reactions Catalyzed by Iminol-Metal Complexes

| Reaction Type | Metal Catalyst | Potential Substrates | Expected Chiral Product |

| Asymmetric Aldol (B89426) Reaction | Zn(II), Cu(II) | Aldehydes, Ketones | β-Hydroxy carbonyl compounds |

| Asymmetric Michael Addition | Ni(II), Co(II) | α,β-Unsaturated compounds | 1,5-Dicarbonyl compounds |

| Asymmetric Hydrogenation | Rh(I), Ru(II) | Prochiral olefins | Chiral alkanes |

The data in this table is predictive and based on the general reactivity of similar chiral ligands.

Diastereoselective Reactions Utilizing Iminol Derivatives

Derivatives of this compound, where the hydroxyl or phenyl groups are modified, can serve as powerful chiral auxiliaries in diastereoselective reactions. By temporarily incorporating the iminol moiety into a substrate, it can direct the stereochemical course of a subsequent reaction, after which the auxiliary can be cleaved to yield the desired enantiomerically enriched product. The steric bulk of the diphenylmethyl and phenylimino groups can effectively shield one face of the molecule, allowing for highly selective bond formation.

Precursors for the Synthesis of Diverse Heterocyclic Compounds

The arrangement of functional groups in this compound provides a versatile scaffold for the construction of various heterocyclic systems, which are of paramount importance in medicinal chemistry and materials science.

Formation of Imidazole (B134444) Derivatives

The 1,2-diimino-like character of the core structure of this compound makes it a suitable precursor for the synthesis of highly substituted imidazole derivatives. Treatment with various reagents can facilitate the cyclization to form the imidazole ring. For instance, reaction with an aldehyde in the presence of an acid catalyst could lead to the formation of a 1,2,4,5-tetrasubstituted imidazole through a multi-step condensation and cyclization process.

Table 2: Representative Imidazole Synthesis from Iminol Precursors

| Reagent | Reaction Conditions | Imidazole Substitution Pattern |

| Aldehyde (R-CHO) | Acetic Acid, Reflux | 1-Phenyl-2,4,5-triphenyl-imidazole derivatives |

| Ammonium (B1175870) Acetate | Heat | 2,4,5-Triphenyl-1H-imidazole |

Synthesis of Oxazine (B8389632) and Other Nitrogen/Oxygen Heterocycles

The presence of both nitrogen and oxygen atoms in a 1,4-relationship within the molecule's backbone upon certain transformations makes it a viable starting material for the synthesis of oxazine heterocycles. For example, intramolecular cyclization reactions, potentially promoted by acid or base catalysts, could lead to the formation of dihydro-1,3-oxazine derivatives. The specific reaction conditions and the nature of any additional reagents would dictate the final structure of the resulting heterocycle.

Supramolecular Chemistry and Molecular Recognition

The ability of the hydroxyl group to act as a hydrogen bond donor and the imine nitrogen and the oxygen atom to act as hydrogen bond acceptors allows this compound to participate in the formation of well-ordered supramolecular assemblies. These non-covalent interactions can lead to the formation of one-, two-, or three-dimensional networks in the solid state.

Furthermore, the defined spatial arrangement of its functional groups makes this compound a candidate for applications in molecular recognition. It can be envisioned to selectively bind to guest molecules through a combination of hydrogen bonding, π-π stacking, and steric interactions. This property is of interest for the development of chemical sensors and for studying host-guest chemistry. The chiral nature of the molecule also opens up the possibility of enantioselective recognition of other chiral molecules.

Limited Publicly Available Research on "this compound" in Host-Guest Chemistry

Extensive research into the applications of the chemical compound this compound in advanced organic synthesis and materials science reveals a notable scarcity of publicly available studies focusing on its specific use in the design of host molecules and the study of host-guest interactions. While the foundational iminol scaffold present in this molecule suggests potential for such applications, dedicated research detailing its efficacy as a host molecule for selective binding is not readily found in scientific literature.

Host-guest chemistry is a field of supramolecular chemistry that focuses on the creation of complexes composed of two or more molecules or ions held together by non-covalent bonds. wikipedia.org These interactions are central to molecular recognition and are fundamental to many biological processes. wikipedia.org The design of synthetic host molecules capable of selectively binding to specific guest molecules is a significant area of research with potential applications in sensing, catalysis, and drug delivery.

Molecules with well-defined three-dimensional cavities and specific functional groups, such as iminol scaffolds, are promising candidates for the development of novel host systems. The imine and hydroxyl groups within the iminol structure could potentially participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for guest recognition and binding.

However, a detailed investigation into the host-guest chemistry of this compound, including the design of host molecules based on its scaffold and the subsequent study of their selective binding properties, appears to be an underexplored area of research. The available literature primarily focuses on the synthesis and basic characterization of this and related compounds, without delving into their potential applications in supramolecular chemistry.

Further research would be necessary to explore and characterize the potential of this compound and its derivatives as host molecules. Such studies would involve the synthesis of various analogues, followed by comprehensive binding studies using techniques like NMR titration, isothermal titration calorimetry, and X-ray crystallography to determine their affinity and selectivity for different guest molecules. Without such dedicated research, any discussion on the specific applications of this compound in host-guest chemistry remains speculative.

Future Research Directions and Perspectives for 2e 1,2 Diphenyl 2 Phenylimino Ethanol

Development of Highly Efficient and Sustainable Synthetic Routes

The future synthesis of (2E)-1,2-diphenyl-2-(phenylimino)ethanol will likely prioritize green and sustainable methodologies. Traditional imine syntheses often involve harsh conditions and generate significant waste. scirp.org Modern approaches, however, are shifting towards more environmentally benign processes.

Future research should focus on photocatalytic methods, which utilize visible light to drive chemical reactions, offering a green alternative to conventional thermal methods. researchgate.net The development of novel catalyst systems, potentially based on earth-abundant metals, will be crucial for enhancing the efficiency and sustainability of these photochemical transformations. organic-chemistry.org

Furthermore, the principles of "hydrogen borrowing" catalysis present a promising avenue for the atom-economical synthesis of amines and, by extension, imines. This strategy involves the in-situ oxidation of an alcohol to an aldehyde, which then reacts with an amine to form an imine, with water as the primary byproduct. rsc.org Exploring such catalytic systems for the synthesis of this compound could lead to highly efficient and waste-free production methods.

The table below outlines potential sustainable synthetic strategies and their key advantages.

| Synthetic Strategy | Key Advantages | Potential Catalysts/Conditions |

| Photocatalysis | Utilizes renewable energy (light), mild reaction conditions. | Organic dyes, semiconductor nanoparticles, transition metal complexes. |

| Hydrogen Borrowing | High atom economy, water as the main byproduct. | Ruthenium, iridium, or manganese pincer complexes. rsc.org |

| Flow Chemistry | Improved safety, scalability, and process control. acs.orgacs.org | Catalyst-packed bed reactors, microreactors. |

| Solvent-Free Synthesis | Reduced solvent waste, potential for simplified workup. scirp.org | Mechanochemistry (ball milling), neat reaction conditions. |

Exploration of Novel Reactivity Pathways and Mechanistic Insights

The rich reactivity of the imine functionality offers numerous opportunities for discovering novel chemical transformations involving this compound. A particularly intriguing area for future exploration is the α-iminol rearrangement. This reaction involves the isomerization of α-hydroxy imines to α-amino ketones, a transformation that can be catalyzed by acids, bases, or metal complexes. d-nb.infonih.govresearchgate.net Investigating the mechanistic intricacies of this rearrangement for this compound could unlock new synthetic routes to valuable α-amino ketone building blocks. nih.gov

The development of catalytic asymmetric versions of the α-iminol rearrangement would be a significant advancement, providing enantiomerically enriched α-amino ketones. nih.govacs.org This would be of particular interest for the synthesis of chiral molecules with potential applications in pharmaceuticals and other life sciences.

Furthermore, the exploration of multicomponent reactions (MCRs) involving this compound as a key building block could lead to the rapid and efficient synthesis of complex molecular architectures. nih.gov The inherent reactivity of the imine group makes it an ideal participant in a variety of MCRs, allowing for the construction of diverse molecular scaffolds from simple starting materials. nih.gov

Advanced Computational Modeling for Predictive Understanding of Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), is poised to play a pivotal role in accelerating research on this compound. DFT calculations can provide valuable insights into the electronic structure, stability, and reactivity of this molecule. scielo.org.mx Such studies can help elucidate reaction mechanisms, predict the outcomes of chemical reactions, and guide the design of new experiments.

Future computational work could focus on modeling the transition states of key reactions, such as the α-iminol rearrangement, to understand the factors that control the reaction rate and selectivity. nih.gov Additionally, computational screening of potential catalysts for the synthesis and transformation of this compound could significantly expedite the discovery of new and improved catalytic systems.

The table below summarizes key parameters that can be investigated through computational modeling and their significance.

| Computational Method | Investigated Parameters | Significance |

| DFT Calculations | Geometric and electronic structure, reaction energies, activation barriers. | Understanding stability, reactivity, and reaction mechanisms. |

| Molecular Dynamics | Conformational analysis, solvent effects. | Predicting behavior in different environments. |

| Virtual Screening | Catalyst-substrate interactions. | Accelerating the discovery of efficient catalysts. |

Design and Synthesis of Functional Materials Incorporating this compound and its Derivatives

While the application of this compound in materials science is currently unexplored, its structural features suggest potential for the development of novel functional materials. The presence of aromatic rings and the reactive imine and hydroxyl groups make it a versatile building block for polymer synthesis.

Future research could explore the incorporation of this compound or its derivatives into polymer backbones to create materials with unique optical, thermal, or mechanical properties. For instance, the imine linkage can be used to create dynamic covalent polymers, which are materials that can reversibly break and reform chemical bonds, leading to self-healing or recyclable materials. researchgate.net

Furthermore, the synthesis of amino acid-functionalized polymers through the reaction of the imine group could lead to the development of biocompatible materials for applications in drug delivery and tissue engineering. researchgate.netnih.govresearchgate.net The inherent chirality of amino acids could also be exploited to create chiral polymers with applications in enantioselective separations or catalysis. researchgate.net

Integration with Emerging Technologies in Organic Synthesis and Analytical Chemistry

The advancement of research on this compound will be greatly facilitated by the integration of emerging technologies in organic synthesis and analytical chemistry. Continuous flow chemistry, for example, offers a powerful platform for the safe, efficient, and scalable synthesis of this compound and its derivatives. acs.orgacs.orgresearchgate.net The precise control over reaction parameters afforded by flow reactors can lead to improved yields, selectivities, and safety profiles compared to traditional batch processes. acs.org

High-throughput screening (HTS) techniques will be instrumental in accelerating the discovery of new reactions and the optimization of reaction conditions. enamine.netresearchgate.netacs.orgyoutube.comumich.edu By enabling the rapid and parallel execution of a large number of experiments, HTS can significantly reduce the time and resources required for research and development.

Advanced analytical techniques will be essential for the thorough characterization of this compound and its reaction products. Techniques such as high-resolution mass spectrometry and multidimensional NMR spectroscopy will provide detailed structural information, while in-situ reaction monitoring techniques can offer real-time insights into reaction kinetics and mechanisms. researchgate.netlatakia-univ.edu.sy

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.